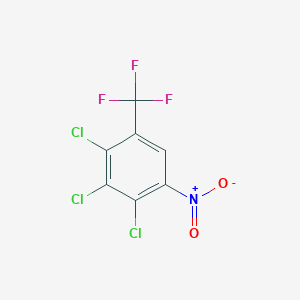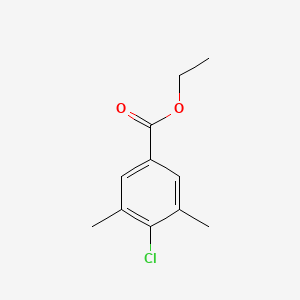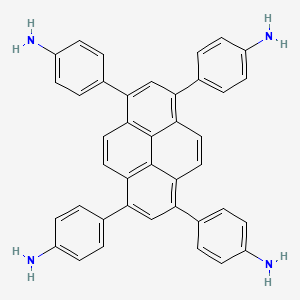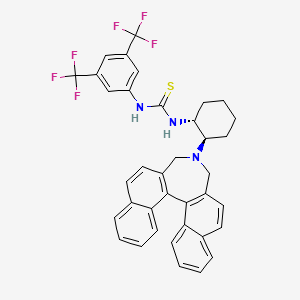
5-Nitro-2,3,4-trichloro-benzotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2,3,4-trichloro-benzotrifluoride is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a nitroaromatic compound belonging to the class of haloaromatics. This compound was first synthesized by L. J. Bellamy in 1979 and has since been used as a precursor in the production of various chemicals, including insecticides, fungicides, and herbicides.
Méthodes De Préparation
5-Nitro-2,3,4-trichloro-benzotrifluoride can be synthesized through various methods. One common method involves the direct nitration of trichlorobenzotrifluoride. Another method includes the nitration of 2,3,4-trichlorobenzotrifluoride followed by the oxidation of the nitro group. Industrial production often involves the replacement of at least one nitro group in a nitrobenzotrifluoride by chlorine using chlorine gas in the presence of a catalyst comprising a metal salt and a sulfur compound .
Analyse Des Réactions Chimiques
5-Nitro-2,3,4-trichloro-benzotrifluoride undergoes various types of chemical reactions, including:
Oxidation: The compound is a moderate oxidizing agent and can be oxidized under specific conditions.
Reduction: It is reactive towards reducing agents, which can cause it to undergo reduction and form aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where nitro groups are replaced by halogens such as chlorine.
Common reagents used in these reactions include molecular chlorine, reducing agents like hydrides, and catalysts such as aluminum trichloride and ferric chloride . Major products formed from these reactions include various chlorinated and aminated derivatives of the original compound.
Applications De Recherche Scientifique
5-Nitro-2,3,4-trichloro-benzotrifluoride has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as pharmaceuticals, fragrances, and dyes. It is also used in the synthesis of fluorinated compounds, such as fluorinated polymers, surfactants, and catalysts. Additionally, this compound can be used as a reagent in organic reactions and as a catalyst in various chemical reactions. Its unique properties make it valuable in fields like chemistry, biology, medicine, and industry.
Mécanisme D'action
The mechanism of action of 5-Nitro-2,3,4-trichloro-benzotrifluoride involves its role as a fluorinating agent. It reacts with other organic compounds to form fluorinated compounds. This reaction is initiated by the nucleophilic attack of the compound on the substrate, resulting in the formation of a covalent bond between the two molecules. The reaction is then followed by the release of a fluoride ion, which is used to form the desired fluorinated compound. The compound also exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties.
Comparaison Avec Des Composés Similaires
5-Nitro-2,3,4-trichloro-benzotrifluoride can be compared with other similar compounds such as:
3,4,5-Trichlorobenzotrifluoride: This compound is obtained by replacing nitro groups in nitrobenzotrifluoride with chlorine.
4-Chloro-3-nitrobenzotrifluoride: Another similar compound used in various chemical syntheses.
3-Nitrobenzotrifluoride: Used as an intermediate in the synthesis of other chemicals.
The uniqueness of this compound lies in its specific combination of nitro and chloro groups, which confer distinct reactivity and applications compared to its analogs.
Propriétés
IUPAC Name |
2,3,4-trichloro-1-nitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3F3NO2/c8-4-2(7(11,12)13)1-3(14(15)16)5(9)6(4)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMGGWWXGOHYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B6319096.png)










